2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone
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Overview
Description
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone is a synthetic organic compound characterized by the presence of an imidazole ring substituted with chlorine atoms and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde in the presence of an acid catalyst.
Chlorination: The imidazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4 and 5 positions.
Coupling with 4-Methoxyphenyl Group: The chlorinated imidazole is then coupled with 4-methoxybenzaldehyde through a Friedel-Crafts acylation reaction using an acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atoms on the imidazole ring can be substituted with various nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the imidazole ring and the methoxyphenyl group allows for interactions with various molecular targets, potentially disrupting biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenylethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-nitrophenyl)ethanone: The nitro group can significantly alter its electronic properties and reactivity.
Uniqueness
The presence of both the dichloroimidazole and methoxyphenyl groups in 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone makes it unique compared to its analogs. These functional groups confer specific chemical and biological properties that can be exploited in various applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-18-9-4-2-8(3-5-9)10(17)6-16-7-15-11(13)12(16)14/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMMECBULWVMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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